1-bromo-2-isocyanato-4-methoxybenzene
Description
1-Bromo-2-isocyanato-4-methoxybenzene (C₈H₅BrNO₂) is a halogenated aromatic compound featuring three distinct functional groups:
- Bromine at position 1: A heavy halogen that facilitates substitution reactions (e.g., Suzuki couplings) due to its moderate leaving-group ability .
- Isocyanate (-NCO) at position 2: A highly reactive electrophilic group that readily forms urethanes or ureas with nucleophiles like alcohols or amines, making it valuable in polymer synthesis .
- Methoxy (-OCH₃) at position 4: An electron-donating group that activates the benzene ring toward electrophilic substitution and influences regioselectivity .
Its applications likely include specialty polymer production, pharmaceutical intermediates, or agrochemical precursors due to its multifunctional reactivity.
Properties
CAS No. |
1016885-72-5 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI Key |
BFLCOJOPDHIETH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 1–3 atm H₂ gas quantitatively reduces the nitro group to an amine. Alternatively, stoichiometric reductions with iron powder in acidic media (e.g., HCl/ethanol) achieve similar results but require post-reaction neutralization and filtration.
Aminolysis to Isocyanate
The aryl amine reacts with phosgene in anhydrous dichloromethane or toluene at 0–5°C to form the isocyanate. This exothermic reaction must be carefully controlled to prevent overchlorination or urea formation. Thionyl chloride offers a safer alternative, generating HCl and SO₂ as gaseous byproducts, which are easily removed under vacuum.
Optimized conditions for isocyanate formation :
-
Phosgene equivalence : 1.2–1.5 equivalents
-
Solvent : Dry dichloromethane
-
Temperature : 0°C to room temperature
-
Reaction time : 2–4 hours
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for synthesizing 1-bromo-2-isocyanato-4-methoxybenzene, highlighting yield, purity, and scalability:
| Method | Bromination Yield | Isocyanate Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Two-phase H₂O₂/HCl | 85–90% | 75–80% | >98% | High para-selectivity |
| Thionyl chloride route | 82–88% | 70–75% | 95–97% | Avoids phosgene handling |
The two-phase bromination method outperforms alternatives in selectivity, while the thionyl chloride route mitigates safety concerns associated with phosgene.
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol or hexane/ethyl acetate mixtures, yielding colorless crystals with a melting point of 101–102°C. Advanced characterization employs:
-
¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), with methoxy singlet at δ 3.9 ppm.
-
IR spectroscopy : Strong N=C=O stretch at 2270 cm⁻¹ confirms isocyanate formation.
-
Mass spectrometry : Molecular ion peak at m/z 228.04 (C₈H₆BrNO₂).
Challenges and Mitigation Strategies
Selectivity issues :
-
Dibromination : Controlled stoichiometry (1.1 equivalents Br₂) and low temperatures (≤30°C) suppress di-substitution.
-
Isocyanate hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent water ingress.
Scalability :
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-isocyanato-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemical Properties and Reactivity
1-Bromo-2-isocyanato-4-methoxybenzene is characterized by its unique structural features, which include a bromine atom and an isocyanate group attached to a methoxy-substituted benzene ring. This configuration influences its reactivity, allowing it to participate in several types of chemical reactions:
- Nucleophilic Addition Reactions : The isocyanate group can react with nucleophiles such as alcohols and amines to form stable products like carbamates and ureas.
- Electrophilic Aromatic Substitution : The bromine atom can be substituted by various electrophiles, enabling further functionalization of the compound.
- Cycloaddition Reactions : The compound can engage in cycloaddition reactions, leading to the formation of heterocycles that are valuable in medicinal chemistry.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is commonly used to synthesize functionalized molecules that are critical in drug discovery and material science. The compound's ability to undergo nucleophilic addition makes it particularly useful for creating complex organic structures.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential role as an intermediate in the development of pharmaceuticals. Its reactivity toward biological nucleophiles allows for modifications that can enhance the efficacy of drug candidates. Studies have shown that derivatives of isocyanates can exhibit significant biological activity, making this compound a candidate for further exploration in drug design.
Polymer Chemistry
The isocyanate functionality makes this compound suitable for use in polymer chemistry, particularly in the synthesis of polyurethanes. These polymers are widely employed in coatings, adhesives, and elastomers due to their durability and versatility.
Material Science
This compound is also utilized in the production of advanced materials, including mesoporous materials and nanocomposites. Its unique properties allow it to act as a precursor for developing materials with specific functionalities tailored for applications such as catalysis and sensor technology.
Case Study 1: Synthesis of Ureas
A study demonstrated the synthesis of various urea derivatives using this compound through nucleophilic substitution with primary amines. The resulting ureas exhibited enhanced biological activities compared to their parent compounds, showcasing the potential of this compound in drug development.
Case Study 2: Development of Polyurethane Coatings
Research has explored the use of this compound in formulating polyurethane coatings. The study highlighted the improved mechanical properties and chemical resistance of coatings developed from this compound compared to traditional formulations, indicating its applicability in industrial coatings.
Mechanism of Action
The mechanism of action of 1-bromo-2-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogues and their substituent effects are summarized below:
Table 1: Comparative Analysis of Structural Analogues
Physical Properties
- Melting/Boiling Points: 4-Bromoanisole (1-bromo-4-methoxybenzene, ) has a boiling point of 223°C and melting point of 10–13°C . The isocyanate group in the target compound likely reduces crystallinity, lowering its melting point compared to non-polar analogues.
- Solubility : Methoxy and isocyanate groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DCM or THF), whereas methyl or ethyl substituents () increase hydrophobicity .
Biological Activity
1-Bromo-2-isocyanato-4-methoxybenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, effects on different biological systems, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈BrN₃O. The compound features a methoxy group (-OCH₃), a bromine atom, and an isocyanate functional group (-N=C=O), which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃O |
| Molecular Weight | 230.07 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to the presence of the isocyanate group, which is known for its electrophilic nature. This property allows it to react with nucleophiles such as amino acids, proteins, and nucleic acids, potentially leading to modifications that can alter cellular functions.
Biological Activity and Case Studies
-
Anticancer Activity :
- In studies evaluating the cytotoxic effects of various isocyanate derivatives, compounds similar to this compound exhibited significant antiproliferative activity against cancer cell lines. For instance, derivatives showed IC₅₀ values in the nanomolar range against colon cancer cell lines, indicating strong potential for further development as anticancer agents .
-
Mechanistic Insights :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For example, inhibition of WEE1 kinase has been linked to enhanced sensitivity of cancer cells to DNA-damaging agents, suggesting a possible therapeutic strategy involving isocyanate compounds .
- Toxicological Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | IC₅₀ (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer activity against colon cancer cells |
| 2-Isocyanato-3-methylthiophene | 25 | Antiproliferative effects |
| 1-Isocyanato-4-methoxybenzene | TBD | Moderate cytotoxicity |
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity can guide the design of more potent derivatives.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profiles in a more complex biological environment.
- Mechanistic Studies : Elucidating specific pathways affected by these compounds will enhance understanding and potentially reveal new therapeutic targets.
Q & A
Q. What are the standard synthetic routes for preparing 1-bromo-2-isocyanato-4-methoxybenzene, and how are regioselectivity challenges addressed?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach is bromination of a pre-substituted aromatic precursor (e.g., 2-isocyanato-4-methoxybenzene) using electrophilic brominating agents like in the presence of a Lewis acid (e.g., ) . Regioselectivity is controlled by the directing effects of existing substituents: the methoxy group () is a strong electron-donating group, directing electrophiles to the para position, while the isocyanate group () acts as a meta-director. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products, as competing directing effects can lead to positional isomers .
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom at the para position to the methoxy group is activated for nucleophilic substitution due to the electron-donating resonance effect of , which increases electron density at the ortho and para positions. This facilitates reactions with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., , 60–80°C). In contrast, the isocyanate group (-\text{NCO) is electrophilic and reacts preferentially with nucleophiles (e.g., alcohols, amines) to form carbamates or ureas, enabling orthogonal functionalization .
Advanced Research Questions
Q. What crystallographic methods are employed to determine the molecular structure and confirm regioselectivity in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL refine crystal structures using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . For example, in analogs like 4-benzyloxy-2-bromo-1-methoxybenzene, SC-XRD confirmed substituent positions with -factors < 0.06, resolving ambiguities in regioselectivity . Key parameters include bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles, which validate electronic effects predicted by computational models.
Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in related brominated isocyanato benzene derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify substituent effects by analyzing Fukui indices and molecular electrostatic potentials (MEPs). For this compound, the methoxy group’s +M effect directs EAS to the para position relative to itself, while the isocyanate group’s −I effect deactivates the ring. Comparative studies on analogs (e.g., 1-bromo-3-isocyanato-2-methylbenzene) show that substituent positioning alters frontier molecular orbitals, impacting reactivity by up to 15 kcal/mol in activation energy .
Methodological Considerations
Q. Table 1: Comparative Reactivity of Structural Analogs
| Compound Name | Key Reactivity Features | Reference |
|---|---|---|
| 1-Bromo-3-isocyanato-2-methylbenzene | Methyl group sterically hinders nucleophilic substitution at ortho positions | |
| 4-Bromo-3-methylphenyl isocyanate | Enhanced electrophilicity of due to electron-withdrawing Br | |
| 1-Chloro-3-isocyanato-2-methylbenzene | Lower reactivity in SNAr due to weaker C-Cl bond vs. C-Br |
Key Challenges and Solutions
- Contradictory Data in Regioselectivity : Discrepancies in reaction outcomes (e.g., competing meta vs. para substitution) arise from solvent polarity and temperature effects. Polar aprotic solvents (e.g., ) favor charge-separated intermediates, enhancing selectivity .
- Structural Validation : Use complementary techniques like -NMR and SC-XRD to resolve ambiguities. For example, NOESY correlations can distinguish between ortho and para isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
